Ala-Thr
Description
Significance of Dipeptides and Short Peptides as Model Systems in Biochemical Investigations
Dipeptides and short peptides are extensively used as model systems in experimental and theoretical studies focused on protein structure and the energetics of protein folding. nih.gov Their smaller size simplifies analysis, allowing researchers to probe intrinsic properties free from complex solvent or crystal phase effects that can complicate studies of larger macromolecules. nih.gov
These simple systems help in understanding the dynamic properties and functional specificity of proteins and polypeptides, which are primarily determined by their linear sequence of amino acid residues. nih.gov Computational techniques are indispensable in using these models to elucidate atomic-level structural information about biologically active molecules. nih.gov Dipeptides have been shown to reproduce some of the most important structural features of the protein backbone in theoretical studies. nih.gov
Beyond structural studies, dipeptides play significant roles in biological systems, including protein synthesis, nutrient absorption, cellular signaling, and immune responses. aksaray.edu.tr Their low cost, ease of synthesis, biocompatibility, and tunable functionality make them attractive for biotechnology applications, particularly in the design of self-assembling materials. aksaray.edu.tr Cyclic dipeptides, also known as diketopiperazines (DKPs), are another class of simple cyclic peptides found widely in nature that offer structural and bio-functional diversity and serve as excellent models in theoretical studies on constrained structural scaffolds. nih.gov
Overview of Ala-Thr as a Fundamental Dipeptide in Peptide Chemistry and Biological Research
This compound, specifically L-Alanyl-L-Threonine, is a dipeptide composed of the amino acids alanine (B10760859) and threonine linked by a peptide bond. ontosight.aichemicalbook.com Its chemical structure consists of a peptide bond linking the carboxyl group of L-alanine to the amino group of L-threonine. ontosight.ai
This dipeptide is of interest in the life sciences due to its structural simplicity and potential biological significance. ontosight.ai Research into its synthesis, biological activities, and potential applications is ongoing. ontosight.ai this compound can play roles in biological systems, including protein synthesis and nutrient absorption. ontosight.ai
In peptide chemistry, this compound can be used as a starting point or intermediate in the synthesis of more complex peptides or proteins. ontosight.ai For instance, a protected form, Boc-Ala-Thr (where Boc is a protecting group), is used in peptide synthesis to ensure correct peptide bond formation. ontosight.ai
This compound motifs also appear within larger peptides and proteins where they can have specific functional roles. For example, an this compound dipeptide is found within a repeating tripeptide unit (this compound-Ala) which can contribute to the structural and functional properties of proteins, including those involved in forming elastic fibers. ontosight.ai
Historical Context and Evolution of Research on this compound and Its Structural Motifs
The study of dipeptides and short peptides has evolved significantly. Initially, cyclic dipeptides (diketopiperazines) were sometimes considered merely protein artifacts or degradation products. nih.gov However, they are now recognized as essential metabolic intermediates and valuable platforms for therapeutic exploration. nih.gov
Research into specific dipeptide motifs, such as this compound, has revealed their importance in protein structure and function. For example, an alanine-threonine (this compound) dipeptide within the basic domain of myogenic regulatory factors (MRFs) is known as the "myogenic code" in vertebrates and has been shown to be necessary for normal MRF function in the invertebrate chordate Ciona intestinalis. ebi.ac.uk This demonstrates a conservation of the this compound motif's role in myogenesis across different organisms. ebi.ac.uk
Structural studies of this compound itself have provided insights into intramolecular interactions. The crystal structure of L-Ala-L-Thr reveals an intramolecular hydrogen bond between the side-chain hydroxyl group of threonine and the main-chain carboxylate group. researchgate.net This was noted as the first observation of such an interaction for a C-terminal L-Ser or L-Thr residue. researchgate.net
Furthermore, the study of this compound has been relevant in understanding transport systems in microorganisms. Research on Escherichia coli mutants with impaired L-threonine uptake utilized L-alanyl-L-threonine (and glycyl-L-threonine) dipeptides to select for auxotrophy, indicating that these dipeptides are transported by systems different from those for free L-threonine. tandfonline.com This highlights the historical use of this compound as a tool to investigate amino acid and peptide transport mechanisms.
The this compound sequence has also been studied in the context of post-translational modifications like O-GlcNAcylation, where the amino acid preference at positions around the modification site, including positions -1 and +2, can influence the likelihood of modification, with alanine and threonine being among the preferred residues at these positions. nih.gov
The use of this compound in peptide synthesis has also evolved, with studies exploring improved methods for incorporating masked threonine residues using pseudoproline dipeptides like Fmoc-Ala-Thr(ΨPro)-OH to overcome challenges in solid-phase peptide synthesis, particularly for sequences prone to aggregation. acs.org
The historical and ongoing research on this compound underscores its significance not only as a simple dipeptide but also as a key component or motif in various biological contexts and a valuable tool in chemical and biochemical investigations.
Data Table: Properties of L-Alanyl-L-Threonine (this compound)
| Property | Value | Source |
| Molecular Formula | C7H14N2O4 | PubChem chemicalbook.comuni.lu |
| Molecular Weight | 190.20 g/mol | PubChem nih.gov |
| Predicted Boiling Point | 471.0 ± 45.0 °C | ChemicalBook chemicalbook.com |
| Predicted Density | 1.294 ± 0.06 g/cm³ | ChemicalBook chemicalbook.com |
| XLogP (predicted) | -3.9 | PubChem uni.lunih.gov |
| Physical Description | Solid | PubChem nih.gov |
| Solubility in Water | 9.70 x 104 mg/L at 25 °C | PubChem nih.gov |
| Solubility in Ethanol | Insoluble | PubChem nih.gov |
Data Table: Amino Acid Composition of this compound
| Amino Acid | Abbreviation | Type |
| Alanine | Ala (A) | Non-polar, non-essential ontosight.aiontosight.ailibretexts.org |
| Threonine | Thr (T) | Polar, essential ontosight.aiontosight.ailibretexts.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Alanyl Threonine and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS, pioneered by Bruce Merrifield, involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies purification by allowing excess reagents and byproducts to be washed away. peptide.com However, the synthesis of certain sequences, including those with specific amino acid compositions like Ala and Thr, can be challenging due to aggregation and incomplete coupling. sigmaaldrich.com
One significant advancement in SPPS for overcoming synthesis difficulties, particularly aggregation, is the use of pseudoproline dipeptide derivatives. chempep.com Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a notable example of such a derivative specifically designed for sequences containing the Ala-Thr motif. sigmaaldrich.com This building block incorporates a pseudoproline motif (Ψ(Me,Me)pro) at the threonine residue, where the threonine sidechain hydroxyl group cyclizes with the preceding alanine's carbonyl to form an oxazolidine (B1195125) ring. This cyclic structure mimics the conformational constraints of proline, disrupting the formation of problematic secondary structures like β-sheets that lead to aggregation during synthesis. chempep.com
The synthesis of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH typically involves protecting threonine with an Fmoc group, followed by the formation of the oxazolidine ring through condensation with acetone (B3395972) under acidic conditions. The resulting pseudoproline-modified threonine derivative is then coupled with Fmoc-Ala-OH using standard peptide coupling reagents. This dipeptide building block is then incorporated into the growing peptide chain during SPPS using standard Fmoc chemistry protocols. chempep.com The pseudoproline moiety is temporary and is cleaved during the final acidic cleavage of the peptide from the resin, regenerating the native threonine residue. sigmaaldrich.com
Aggregation of peptide chains on the solid support is a major hurdle in SPPS, leading to reduced coupling efficiency, incomplete reactions, and lower yields and purity of the final peptide. sigmaaldrich.comchempep.com Sequences containing hydrophobic residues or those prone to forming intra-chain hydrogen bonds, such as those with Ala and Thr, are particularly susceptible to aggregation. sigmaaldrich.com
Besides pseudoproline dipeptides, several strategies are employed to optimize coupling efficiency and mitigate aggregation in SPPS. These include:
Solvent Systems: Using solvent mixtures like DMF/DCM/NMP with additives such as Triton X100 and ethylenecarbonate can improve solvation of the peptide-resin and reduce aggregation. sigmaaldrich.com
Coupling Reagents and Protocols: Employing different activation methods (e.g., PyBOP, HBTU, HATU) and allowing longer reaction times can enhance coupling efficiency, especially for difficult sequences. sigmaaldrich.com In situ neutralization protocols can also be beneficial. peptide.com
Chaotropic Salts: Adding chaotropic salts like NaClO4 or KSCN to the solvent or coupling mixture can disrupt hydrogen bonding and reduce aggregation. sigmaaldrich.com
Temperature: Coupling at higher temperatures can sometimes help to overcome aggregation issues. peptide.com
Backbone Protection: Incorporating backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding and disrupt aggregation. peptide.com
These strategies aim to keep the peptide chain solvated and accessible for efficient coupling at each step of the synthesis. sigmaaldrich.comchempep.com
Optimization of Peptide Coupling Efficiency and Aggregation Mitigation in SPPS
Solution-Phase Synthetic Routes and Stereoselective Approaches
Solution-phase peptide synthesis involves carrying out coupling and deprotection steps in homogeneous solution. While often more labor-intensive for longer peptides compared to SPPS, solution-phase synthesis can be advantageous for the synthesis of shorter peptides, cyclic peptides, and for achieving precise stereochemical control. ekb.eg
Threonine has two chiral centers, leading to four possible stereoisomers: L-Threonine, D-Threonine, L-Allothreonine, and D-Allothreonine. wikipedia.org Allothreonine is a diastereomer of threonine. wikipedia.org The synthesis of specific diastereomeric and enantiomeric forms of amino acids and peptides is crucial for studying their biological activity and for developing therapeutics.
Improved methods for the synthesis of protected D-allothreonine derivatives, such as Fmoc-D-alloThr(tBu)-OH, have been developed. researchgate.netdaneshyari.comresearchgate.net One approach involves the epimerization of L-threonine to a mixture of L-threonine and D-allothreonine, followed by separation of the desired allothreonine isomer. researchgate.net Asymmetric synthesis methodologies, often employing chiral auxiliaries or catalysts, are utilized to control the stereochemistry during the formation of amino acids and peptides, including allothreonine derivatives. nih.govnih.gov For example, chiral Ni(II) complexes have been used in the asymmetric synthesis of (R)-allothreonine derivatives. researchgate.netnih.gov
In both solution-phase and solid-phase peptide synthesis, protecting groups are used to selectively protect amino, carboxyl, and sidechain functional groups during coupling reactions. Chemoselective deprotection strategies are essential for removing these protecting groups at specific stages of the synthesis without affecting other protected functionalities or the peptide backbone. acs.org
Synthesis of Diastereomeric and Enantiomeric Forms (e.g., Allothreonine Derivatives)
Chemoenzymatic Synthesis and Biocatalytic Pathways for this compound Derivatives
Chemoenzymatic synthesis and biocatalytic pathways offer environmentally benign and highly selective routes for the production of peptides and their derivatives, including those containing Alanyl-Threonine. These methods leverage the catalytic power of enzymes, often in combination with chemical steps, to achieve transformations that are challenging or inefficient using purely chemical methods.
Enzymes such as threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase have been implicated in metabolic pathways involving threonine, suggesting potential biocatalytic routes for generating threonine-containing precursors or derivatives researchgate.netresearchgate.net. For instance, L-threonine can be degraded into aminoacetone and acetaldehyde (B116499) through the action of these enzymes, and these intermediates can potentially be utilized in the synthesis of more complex molecules, including alkylpyrazines, via condensation reactions researchgate.netresearchgate.net.
Biocatalysis is also a valuable tool for the preparation of enantiopure amino acids, including beta-amino acids, which can serve as building blocks for modified peptides and peptidomimetics researchgate.net. The high stereo- and regioselectivity of enzymes often surpasses that of chemical catalysts in asymmetric synthesis google.com.
Chemoenzymatic approaches have been successfully applied to the synthesis of modified peptides, such as glycopeptides containing glycosylated threonine residues. One method involves the chemoenzymatic synthesis of a sialyl T threonine building block, which can then be incorporated into peptides using solid-phase synthesis techniques nih.govtandfonline.com. This approach allows for the precise installation of complex glycan structures onto peptide backbones.
Furthermore, nonribosomal peptide synthetases (NRPSs) are multienzyme complexes that naturally synthesize a diverse array of peptides, often incorporating non-proteinogenic amino acids and structural modifications nih.gov. While this compound itself is a simple dipeptide from proteinogenic amino acids, the principles and enzymatic machinery involved in NRPS-mediated synthesis and posttranslational modifications can inspire chemoenzymatic strategies for creating this compound derivatives with unique features nih.gov. Chemoenzymatic methods can be used to alter existing non-ribosomally produced peptides by combining chemical peptide synthesis with subsequent enzyme catalysis nih.gov.
Rational Design and Synthesis of this compound Containing Peptidomimetics
Rational design is a key strategy in the development of peptidomimetics, which are compounds designed to mimic the structural and functional properties of peptides while overcoming their inherent limitations, such as poor metabolic stability and unfavorable pharmacokinetic profiles americanpeptidesociety.orgamazonaws.com. For this compound containing peptidomimetics, rational design involves understanding the role of the this compound sequence within a parent peptide or target interaction and incorporating modifications that enhance desired properties.
Strategies for Enhanced Conformational Stability and Proteolytic Resistance
A major challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases. Rational design employs several strategies to enhance the conformational stability and proteolytic resistance of this compound containing sequences within peptidomimetics.
One common approach is the incorporation of unnatural or non-canonical amino acids amazonaws.comnih.govfrontiersin.orgnih.gov. D-amino acids, for example, are resistant to degradation by typical L-amino acid-specific proteases nih.gov. N-alkylation, such as N-methylation, of peptide bonds can also prevent proteolysis and influence peptide conformation nih.govfrontiersin.org. The position of N-methylation can affect the extent of proteolytic protection and the conformational freedom of the peptide backbone nih.gov.
Cyclization is another effective strategy to enhance conformational stability and resistance to exopeptidases by reducing the availability of the N- and C-termini nih.govnih.govupc.edu. Cyclic peptides often exhibit improved biological activity due to their constrained structure, which can pre-organize the molecule into a bioactive conformation nih.govnih.gov. Cyclization can be achieved through various linkages, including amide, lactone, ether, thioether, or disulfide bonds nih.gov.
Peptide bond isosteric replacement involves substituting the labile amide bond with a more stable surrogate upc.edu. This can improve resistance to proteolytic cleavage, although caution is needed as these modifications can also influence the conformational profile and binding affinity upc.edu.
Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also protect peptides from exopeptidase degradation frontiersin.orgnih.gov. These modifications can also influence the secondary structure and enhance activity frontiersin.org.
Pseudoproline derivatives, while not directly enhancing the stability of the final peptide bond, are used during solid-phase peptide synthesis to disrupt aggregation of difficult sequences, which can indirectly facilitate the synthesis of peptides that might otherwise be prone to degradation due to aggregation issues researchgate.netacs.org.
Here is a table summarizing some strategies for enhancing peptide stability:
| Strategy | Description | Effect on Stability | Potential Impact on Conformation/Activity |
| Incorporation of Unnatural Amino Acids | Substituting natural amino acids with non-proteinogenic ones (e.g., D-amino acids, N-methylated amino acids). | Increased resistance to proteolytic degradation. amazonaws.comnih.govfrontiersin.orgnih.gov | Can influence conformational freedom and biological activity. nih.gov |
| Cyclization | Forming a cyclic structure within the peptide chain. | Enhanced conformational stability and resistance to exopeptidases. nih.govnih.govupc.edu | Can pre-organize into bioactive conformation, potentially increasing activity. nih.govnih.gov |
| Peptide Bond Isosteric Replacement | Replacing amide bonds with stable surrogates (e.g., carbamates, ureas, sulfonamides). | Improved resistance to proteolytic cleavage. upc.edugoogle.com | Can affect chemical features and conformational profile. upc.edu |
| N- and C-Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Protection from exopeptidase degradation. frontiersin.orgnih.gov | Can influence secondary structure and activity. frontiersin.org |
Integration of Non-Peptidic Scaffolds and Strategic Chemical Modifications
Beyond modifying the peptide backbone and side chains, rational design of this compound containing peptidomimetics often involves integrating non-peptidic scaffolds and employing strategic chemical modifications to further enhance their properties americanpeptidesociety.orgamazonaws.comnih.govfrontiersin.orgupc.edugoogle.comresearchgate.netacs.org.
Non-peptidic scaffolds can serve as rigid frameworks to present the amino acid side chains in a specific orientation, mimicking the bioactive conformation of the peptide americanpeptidesociety.orgupc.eduresearchgate.net. Examples include beta-peptides, which are composed of beta-amino acids and can adopt stable secondary structures resistant to proteolysis americanpeptidesociety.orgamazonaws.com. Peptoids, which are N-substituted glycines, are another class of peptidomimetics that lack the amide bond and are highly resistant to proteolysis americanpeptidesociety.orgamazonaws.com.
Strategic chemical modifications can be introduced to improve various properties, including metabolic stability, bioavailability, and target affinity nih.govfrontiersin.orggoogle.comacs.org. These modifications can include N-alkylation, side-chain modifications, and the incorporation of functional groups that enhance interactions with the target or improve pharmacokinetic properties nih.govfrontiersin.orggoogle.comacs.org. Conjugation with polymers like polyethylene (B3416737) glycol (PEGylation) can also enhance stability and alter pharmacokinetic profiles nih.gov.
Rational design, often aided by computational tools, allows for the systematic exploration of modifications and scaffolds to identify structures with optimal properties upc.eduacs.orgbiorxiv.org. For instance, in the design of peptidomimetic inhibitors, understanding the interactions between the peptide sequence (including residues like alanine (B10760859) and threonine) and the target protein's binding site is crucial for incorporating appropriate modifications or selecting suitable scaffolds biorxiv.orgmdpi.comhkmj.orgresearchgate.net. Studies on protein N-terminal methyltransferases have shown how the substitution of residues like threonine or alanine at specific positions within a peptidomimetic sequence can impact inhibitory activity biorxiv.org. Similarly, research on SARS coronavirus main protease inhibitors has explored the favored residues, including alanine and threonine, at different positions within substrate sequences to inform the rational design of peptidomimetic inhibitors hkmj.org.
The integration of non-peptidic elements and strategic chemical modifications allows for the creation of diverse peptidomimetic libraries with fine-tuned properties for specific applications researchgate.net.
Structural and Conformational Characterization of Alanyl Threonine and Derived Peptides
Advanced Spectroscopic Techniques for Structural Elucidation
Various spectroscopic methods are employed to probe the molecular conformation, secondary structure, and intermolecular interactions of Alanyl-Threonine and peptides containing this sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is a versatile technique for determining the high-resolution structures and dynamics of peptides and proteins in both solution and solid states. mdpi.comresearchgate.netuzh.ch It provides detailed information about the local environment and connectivity of atoms within a molecule through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). mdpi.comuzh.chnmims.edu
Solution NMR is widely used for studying peptides in conditions mimicking biological environments. By analyzing 2D NMR spectra such as COSY, TOCSY, and NOESY, researchers can assign resonances to specific amino acid residues and obtain distance constraints from NOE cross-peaks, which are then used to calculate 3D structures. mdpi.comuzh.chnmims.edu The magnitude of the NOE depends on the distance between interacting spins and their motional properties. uzh.ch
Solid-state NMR (SSNMR) is particularly valuable for studying peptides and proteins that are not amenable to crystallization or are insoluble, such as membrane-bound peptides or amyloid fibrils. researchgate.netnih.govresearchgate.net Techniques like Magic Angle Spinning (MAS) coupled with cross-polarization (CP) and high-power decoupling (CP-MAS) yield high-resolution spectra for labeled samples. researchgate.net SSNMR can provide information on structure, topology, and orientation in lipid bilayers. researchgate.net It can also characterize both rigid and mobile regions within protein fibrils. nih.gov
Application of Isotope Labeling for Conformational and Dynamics Studies
Isotopic labeling, such as with ¹³C, ¹⁵N, and ²H, is a crucial strategy in NMR spectroscopy to enhance spectral resolution and enable more complex experiments, particularly for larger peptides and proteins. mdpi.comresearchgate.netnmr-bio.comisotope.com Uniform labeling involves incorporating isotopes into all residues, while selective labeling targets specific amino acids or regions. nmr-bio.com
For studies involving Alanyl-Threonine, site-specific isotope labeling of alanine (B10760859) and threonine residues allows for focused analysis of their conformational preferences and dynamics. For instance, dynamic REDOR (Rotational Echo Double Resonance) solid-state NMR has been applied to study the threonine side chain conformational population distribution in a site-specific ¹³Cγ and ¹⁵N doubly labeled antifreeze protein containing Thr residues. nih.gov This technique can provide information about conformational population distribution based on variations in internuclear distances. nih.gov Studies have shown that the conformations of Thr side chains can change upon interaction with surfaces, such as ice. nih.gov
Methyl-specific labeling is another approach that can provide high-resolution data, especially for larger systems, and can be exploited in both solution and solid-state NMR. nmr-bio.comresearchgate.net Isolated labeling of methyl groups of alanine and threonine is possible with commercially available precursors. researchgate.net
Determination of High-Resolution Structures of Ala-Thr Containing Peptides
NMR spectroscopy, particularly with the aid of isotopic labeling and multidimensional experiments, is instrumental in determining high-resolution structures of peptides containing the this compound sequence. researchgate.netuzh.chresearchgate.netnmr-bio.comacs.org By analyzing NOE constraints and scalar couplings, researchers can define dihedral angles and interatomic distances, which are then used in structure calculations. mdpi.comuzh.ch
For example, NMR has been used to study the structure of peptide fragments from milk proteins, including sequences containing alanine and threonine, to identify secondary structure elements and aggregation preferences. mdpi.com High-resolution NMR structures of short peptides have revealed well-defined conformations stabilized by specific interactions. google.com Solid-state NMR chemical shifts can also be used to determine protein structures in the solid state without the need for measuring interatomic distances. researchgate.net
Vibrational Spectroscopies (FTIR, Raman) for Molecular Conformation and Intermolecular Interactions
Fourier Transform Infrared (FTIR) and Raman spectroscopies are sensitive techniques for probing the vibrational modes of molecules, providing insights into their conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netacs.orguniversiteitleiden.nlpsu.edu
The amide I band in FTIR spectra (typically in the range of 1600-1700 cm⁻¹) is particularly useful for analyzing the secondary structure of peptides, as its frequency is sensitive to the backbone conformation. psu.edu Differences in the amide I region of FTIR spectra can indicate variations in backbone torsion angles and conformational flexibility. psu.edu
Raman spectroscopy complements FTIR by providing information about different vibrational modes. Both techniques have been used to study the conformational changes of peptides in various environments and to investigate interactions, such as the interaction of amino acids like threonine and alanine with metal nanoparticles. researchgate.netuniversiteitleiden.nl Studies on L-threonine single crystals have utilized FTIR and Raman spectroscopy to investigate the effects of interactions, such as with Dy³⁺ ions, on the crystalline structure. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of peptides and proteins in solution. nih.govpsu.educhemrxiv.orgillinois.edu CD measures the differential absorption of left and right circularly polarized light by a molecule, which is dependent on the chiral arrangement of its chromophores, particularly the peptide backbone.
CD spectra in the far-UV region (190-250 nm) are characteristic of different secondary structures, such as alpha-helices, beta-sheets, turns, and random coils. chemrxiv.org By analyzing the shape and intensity of the CD spectrum, the relative proportions of these structural elements in a peptide can be estimated.
CD spectroscopy has been applied to study the secondary structure of peptides containing this compound repeats, such as antifreeze glycoproteins (AFGPs). psu.educhemrxiv.orgillinois.edu These studies have indicated the presence of specific secondary structures, like polyproline II helices, in AFGPs containing Ala-Ala-Thr repeats. psu.educhemrxiv.org CD can also be used to monitor conformational changes induced by factors like temperature or the presence of other molecules. illinois.edu
X-ray Crystallography and Small-Angle X-ray Scattering (SAXS) for Three-Dimensional Structures
X-ray Crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of molecules that can form well-ordered crystals. mdpi.comchemrxiv.orgresearchgate.netoup.comcaltech.edu By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density map of the molecule can be reconstructed, revealing the positions of individual atoms.
The crystal structure of L-threonine has been determined by X-ray diffraction, providing detailed information on bond lengths, bond angles, hydrogen bonding, and crystal packing. caltech.edu X-ray crystallography has also been used to determine the structures of peptides and proteins, including those containing threonine residues, revealing specific structural features and interactions like intramolecular hydrogen bonds. researchgate.netoup.com For example, the crystal structure of L-alanyl-l-threonine revealed an intramolecular hydrogen bond between the side-chain hydroxyl group of threonine and the main-chain carboxylate group. researchgate.net
Terahertz Spectroscopy for Low-Frequency Dynamics and Hydrogen Bonding Analysis
Terahertz (THz) spectroscopy is a valuable tool for investigating the low-frequency vibrational modes and intermolecular interactions, such as hydrogen bonding, in biomolecules like amino acids and peptides. THz resonance absorption originates from these intermolecular interactions, making it suitable for identifying different isomers and studying molecular dynamics spectroscopyonline.comarxiv.org.
For individual amino acids, THz spectroscopy can distinguish between different spectral features, even for those with very similar structures mdpi.com. For instance, the main absorption peaks for L-alanine and L-threonine in the solid phase are located at 2.91 THz and 3.33 THz, respectively mdpi.com. L-threonine and L-allo-threonine, which are diastereomers, exhibit characteristic peaks in the 1.0–2.3 THz range, with L-threonine showing peaks at 1.42 and 2.14 THz, and L-allo-threonine at 1.63 and 2.16 THz spectroscopyonline.com. These distinct THz fingerprints allow for their differentiation spectroscopyonline.com.
Studies using THz spectroscopy and solid-state Density Functional Theory (DFT) calculations have analyzed the low-frequency vibration characteristics of L-threonine and L-allo-threonine to understand how the configuration of the hydrogen bond network influences these vibrations spectroscopyonline.com. The THz spectral characteristics of peptides reflect their amino acid composition, sequence, intermolecular hydrogen bonds, and crystal structure mdpi.com. While small biological molecules like amino acids tend to have distinct THz features, polymers such as short peptide chains have a larger number of modes mdpi.com.
THz time-domain spectroscopy (THz-TDS) is widely applied to detect vibrations and weak interactions in biomolecules and can provide structural and conformational information nih.govresearchgate.net. It can distinguish different amino acid isomers and is useful for quality control researchgate.net. The binding and interaction between ligands and receptors can alter the resonance between THz waves and biomolecules, leading to detectable changes in the THz spectrum nih.gov.
Conformational Analysis and Molecular Recognition Mechanisms
Conformational analysis of this compound and related peptides provides insights into their preferred three-dimensional structures and how these influence interactions with other molecules.
Stereochemical Preferences and Impact of Threonine's Methyl Group on Conformational Space
Threonine has two chiral centers, leading to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R) nih.gov. The stereochemistry of amino acids significantly impacts the conformational properties of peptides.
The presence of the methyl group at the Cβ position of threonine differentiates it from serine and influences its steric profile mdpi.com. This methyl group can affect the conformational space available to the threonine residue within a peptide chain. Studies on N-alkanoyl-substituted threonine and serine amphiphiles, which differ by a methyl group, have shown shifts in characteristic temperatures related to their monolayer properties, indicating the methyl group's influence on molecular interactions and packing nih.gov.
In the context of protein structures, the side chains of threonine residues, along with alanine residues, can form ice-binding surfaces in antifreeze proteins nih.gov. Nuclear Magnetic Resonance (NMR) studies on antifreeze proteins have investigated the threonine side chain conformational population distribution, showing changes from anti conformations in crystal structures to partial populations in gauche conformations when interacting with ice surfaces nih.gov. The simultaneous interactions of the methyl and hydroxyl groups of the threonine side chain with the ice surface may contribute to these conformational changes nih.gov.
The stereochemistry of amino acids also plays a role in molecular recognition, such as in the chiral selectivity observed in RNA minihelix aminoacylation oup.com. The positioning of the methyl group of alanine relative to the approaching 3'-hydroxyl group can influence the ability of the amino acid to achieve the necessary geometry for the reaction oup.com. While this example focuses on alanine, it illustrates the general principle that the stereochemistry and the presence of groups like the methyl group on the beta-carbon (as in threonine) can dictate specific molecular interactions and preferred conformations.
Influence of Amino Acid Sequence Context on Peptide Secondary Structure Formation (e.g., this compound-Ala Repeating Units)
The amino acid sequence context significantly influences the secondary structure formation of peptides. Repeating units, such as this compound-Ala (A-T-A), are found in various proteins and can impact their structural and functional properties ontosight.ai.
Repeating tripeptide units like this compound-Ala can contribute to the formation of specific secondary structures, including beta-sheets or alpha-helices ontosight.ai. The combination of a non-polar amino acid (Alanine) and a polar amino acid (Threonine) in a repeating sequence like this compound-Ala is crucial for these structural formations ontosight.ai. Such repeating sequences are present in proteins involved in structural roles, enzymatic activities, and cellular signaling ontosight.ai. For example, they can form elastic fibers providing elasticity to tissues ontosight.ai.
Antifreeze glycoproteins (AFGPs) are a class of proteins that commonly feature repeated tripeptide units, often Ala-Ala-Thr or Pro-Ala-Thr researchgate.netbeilstein-journals.orgresearchgate.net. These repeats, particularly with glycosylation at the threonine residues, are essential for their antifreeze activity researchgate.netbeilstein-journals.orgresearchgate.net. Studies on synthetic AFGP analogues containing Ala-Ala-Thr repeats have shown that the amino acid configuration influences conformation beilstein-journals.org. For instance, an analogue with allo-L-threonine showed a CD signature typical of a PPII-like conformation beilstein-journals.org. NMR studies on antifreeze glycoproteins with (this compound-Ala)n repeat units have indicated a three-fold repeating conformation and implied a limited range of peptide backbone torsion angles nih.gov.
The sequence this compound-Ala is similar to other repeating sequences found in proteins, such as poly-Ala sequences ontosight.ai. Studying these repeating units provides insights into protein evolution, structure, function, and diseases related to protein misfolding or aggregation ontosight.ai.
Studies on Packing Density and Aromatic Interactions in Proteins Containing this compound Motifs
Packing density and aromatic interactions are critical factors influencing protein structure, stability, and function. Studies on proteins containing this compound motifs have explored the role of these interactions.
Packing density in proteins refers to how closely amino acid residues are packed together within the protein structure. Analysis of residue density in protein structures has shown that alanine typically has a lower density compared to other residues, while threonine shows correlations with packing density utoronto.canih.gov. The packing density of the backbone unit (N, Cα, C, O) for alanine has been calculated in various protein structures utoronto.ca.
Studies on thioredoxin (Trx), a protein with a conserved fold, have investigated the impact of aromatic-aromatic interactions on cold adaptation, particularly in the α1,α3-helices acs.orgnih.govnih.gov. Mutations, such as a Thr-to-Ala mutation, have been shown to destabilize these helices, leading to a larger aromatic pair and reduced packing density in psychrophilic Trxs acs.orgnih.gov. This suggests that the specific amino acids present, including threonine and alanine, and their arrangement within a protein can influence the packing and the nature of nearby aromatic interactions, impacting stability and function acs.orgnih.gov.
The Asp-Thr hydrogen bond in some Trx orthologs has been observed to be strengthened by a Phe-Tyr pair and weakened by a Trp-Phe pair, further highlighting the interplay between specific amino acid residues, hydrogen bonding, and aromatic interactions in influencing local structure and stability acs.orgnih.gov. Molecular dynamics simulations have been used to investigate the presence and impact of such hydrogen bonds in relation to aromatic pairings nih.gov.
Multiplex hydrogen bonds involving serine and threonine residues and backbone carbonyls are also prevalent in transmembrane helices and contribute to stabilizing these residues in hydrophobic environments acs.org. These interactions, while not exclusively involving this compound, demonstrate the importance of threonine's side chain in forming stabilizing hydrogen bonds that can influence peptide and protein conformation and packing.
Enzymatic and Biochemical Investigations Involving Alanyl Threonine
Substrate Specificity and Recognition by Proteases and Peptidases
The susceptibility of peptides to enzymatic hydrolysis by proteases and peptidases is significantly influenced by their amino acid sequence and structure. The presence of specific amino acid residues and their position within a peptide chain dictates how efficiently enzymes can cleave peptide bonds.
Studies on Enzymatic Hydrolysis of Ala-Thr Containing Peptides
Enzymatic hydrolysis is a key process in the breakdown of proteins and peptides. Studies investigating the hydrolysis of peptides containing the this compound sequence, often within larger peptide contexts, reveal insights into the substrate specificity of various enzymes. For instance, research on protein hydrolysates from different sources, such as marine organisms or animal blood, has identified peptides containing Ala and Thr residues that are released through enzymatic digestion frontiersin.orgmdpi.com. The efficiency of this hydrolysis can depend on factors such as the type of enzyme used, hydrolysis time, temperature, and pH frontiersin.orgmdpi.comresearchgate.net.
Specific examples of peptides containing this compound sequences studied for enzymatic hydrolysis include those derived from sea cucumber and deer blood frontiersin.orgmdpi.com. The enzymatic hydrolysis process, often employing proteases like alcalase, papain, neutral protease, and flavourzyme, is utilized to generate smaller peptides with potentially enhanced bioactivity frontiersin.orgmdpi.com. The resulting peptide profiles and the presence of specific sequences like this compound within them are analyzed using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) mdpi.com.
While direct studies focusing solely on the enzymatic hydrolysis of the this compound dipeptide are less commonly highlighted in the search results, the presence of this sequence within larger peptides demonstrates its relevance as a potential cleavage site or as part of a recognition motif for proteases and peptidases. The efficiency of hydrolysis at or near an this compound sequence would be influenced by the enzyme's specificity for the surrounding amino acids.
Influence of Terminal Residues on Proteolytic Degradation Resistance
The stability of peptides against proteolytic degradation is crucial for their biological activity and potential therapeutic applications. The amino acid residues at the N- and C-termini of a peptide can significantly influence its susceptibility to exopeptidases, which cleave from the ends of peptide chains researchgate.netacs.org.
Studies have shown that different N-terminal residues exhibit varying degrees of resistance to degradation researchgate.net. For example, N-terminal residues like methionine, serine, alanine (B10760859), and glycine (B1666218) tend to enhance stability, while sequences rich in proline, glutamic acid, or threonine may be more prone to degradation researchgate.net. This suggests that the position of Ala and Thr within a peptide, particularly at the termini, can impact its proteolytic stability.
Furthermore, modifications to the peptide termini, such as N-terminal acetylation and C-terminal amidation, as well as the incorporation of non-canonical amino acids or peptide cyclization, can enhance stability against proteolytic degradation researchgate.net. The context of the this compound sequence within a larger peptide and the nature of the terminal residues are therefore important factors determining its resistance to enzymatic breakdown in biological systems. Research indicates that peptides with N-terminal amines can be rapidly degraded by cell-secreted proteases, and C-terminal degradation can also be significant acs.org.
Identification and Mechanistic Studies of this compound Sequences within Bioactive Peptides
The this compound sequence is not only relevant in the context of peptide degradation but is also found within peptides exhibiting various biological activities.
Discovery of Functionally Active Peptides Containing this compound Motifs (e.g., Anti-proliferative, Antioxidant Peptides)
Bioactive peptides are short sequences of amino acids that can exert beneficial effects on health. Several studies have identified bioactive peptides derived from various sources that contain the this compound motif or sequences in close proximity to it.
Antiproliferative peptides containing this compound have been isolated from sources such as tuna dark muscle. Two such peptides, Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr and Pro-Thr-Ala-Glu-Gly-Gly-Val-Tyr-Met-Val-Thr, showed inhibitory activity against breast cancer cells (MCF-7) in vitro cabidigitallibrary.orgresearchgate.netmdpi.com. These findings suggest that the presence of the this compound sequence, within the context of these specific peptide sequences, contributes to their antiproliferative properties.
Antioxidant peptides with this compound have also been reported. A peptide with the sequence this compound-Pro-Gly-Asp-Glu-Gly, isolated from boiled abalone by-products, demonstrated inhibition of ROS radicals in vitro frontiersin.orgnih.gov. Another study on brown rice hydrolysates identified antioxidant peptides, and while not explicitly listing this compound as a standalone active peptide, it noted that peptides containing Ala and Thr, among other amino acids, contributed to antioxidant activity acs.org. Additionally, a tetrapeptide Tyr-Ala-Val-Thr (YAVT) identified from the alga Eucheuma cottonii exhibited significant scavenging activity against various free radicals nih.gov. These examples highlight the presence of this compound within peptides possessing antioxidant functions.
Other bioactive peptides containing this compound or related sequences have been identified in the context of anti-fatigue effects. Peptides from the enzymatic hydrolysates of Cervus elaphus blood included sequences like Leu(Ile)-Leu(Ile)-Val-Thr, which contributed to anti-fatigue activities mdpi.comnih.gov. While not a direct this compound dipeptide, the presence of Thr in conjunction with other amino acids like Val and Leu/Ile in these active peptides is noteworthy.
Furthermore, a novel anti-skin aging peptide, Ala-Val-Thr-Lys-Ala-Asp-Pro-Tyr-Thr-Asp-Gln, identified from Acheta domesticus (house cricket), showed potent collagenase and DPPH radical inhibition nih.gov. This peptide contains two instances of Thr and one Ala, indicating the potential relevance of these residues in its bioactivity.
Elucidation of Mechanistic Pathways of Bioactivity in In Vitro and Ex Vivo Systems
Understanding the mechanisms by which this compound containing bioactive peptides exert their effects is crucial for their potential application. Research in in vitro and ex vivo systems provides insights into these pathways.
For antiproliferative peptides containing Ala-Gly-Ala-Thr, such as those from tuna dark muscle, the inhibitory effect on cancer cell proliferation has been observed in cell lines like MCF-7 cabidigitallibrary.orgresearchgate.netmdpi.com. The specific mechanisms might involve interactions with cellular pathways regulating cell growth and division, although the precise role of the Ala-Gly-Ala-Thr sequence within the larger peptide in these mechanisms requires further detailed investigation. The concentration of these peptides has been shown to influence their inhibitory effect researchgate.netmdpi.com.
Antioxidant peptides, including those with this compound or related sequences, often exert their effects through mechanisms such as scavenging free radicals (e.g., DPPH, hydroxyl radicals, superoxide (B77818) anions), inhibiting lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx) nih.govnih.govsemanticscholar.org. For example, the peptide YAVT was shown to enhance SOD and GPx activity and inhibit H2O2-induced apoptosis in human umbilical vein endothelial cells (HUVECs) nih.gov. While the direct role of the this compound dipeptide within YAVT's mechanism is not fully elucidated, the presence of Thr is part of the active sequence.
Studies on the stability of antioxidant peptides, including those containing Ala and Thr, in the presence of gastrointestinal proteases are also conducted using in vitro digestion models to assess their potential bioavailability and activity after oral consumption acs.org. Some antioxidant peptides have shown relatively high resistance to in vitro digestion acs.org.
The mechanistic pathways of bioactive peptides are often complex and can involve interactions with various cellular targets and signaling cascades acs.org. While the specific mechanisms of this compound containing peptides are still being actively researched, the identified bioactivities in in vitro and ex vivo systems provide a foundation for further exploration.
Involvement in Cellular Signaling and Regulatory Pathways
Beyond their roles in enzymatic interactions and as components of bioactive peptides, amino acids and short peptide sequences can also be involved in cellular signaling and regulatory pathways.
While direct evidence for the dipeptide this compound acting as a standalone signaling molecule is limited in the provided search results, the individual amino acids, alanine and threonine, are involved in various metabolic and cellular processes. Furthermore, peptide sequences containing Ala and Thr can be part of proteins or larger peptides that participate in signaling cascades.
One notable example involves a novel Ala(-3)Thr mutation in the signal peptide of the human luteinizing hormone (LH) β-subunit oup.comnih.gov. This mutation, an alanine to threonine substitution at position -3 within the signal peptide, was found to have functional consequences for signal transduction in mouse Leydig tumor cells oup.comnih.gov. Specifically, the variant LH hormone showed altered potency in stimulating different signaling pathways; it was less potent in stimulating the adenylate cyclase pathway but more potent in stimulating the inositol (B14025) phosphate (B84403) signaling pathway compared to the wild-type hormone oup.comnih.gov. This demonstrates how a single amino acid change, involving alanine and threonine in a specific protein context (a signal peptide), can influence cellular signaling.
Repeating tripeptide units, such as this compound-Ala, are found in various proteins, including those involved in structural roles, enzymatic activities, and cellular signaling pathways ontosight.ai. The repetition of such motifs can influence protein structure and function, indirectly impacting signaling processes ontosight.ai.
Additionally, N-terminal acetylation of proteins, which can occur on N-terminal alanine and threonine residues (among others), can create degradation signals (N-degrons) that are recognized by specific ubiquitin ligases, leading to protein degradation nih.govnih.gov. This process is part of the ubiquitin-proteasome system, a key regulatory pathway controlling protein levels and thus influencing various cellular processes, including signaling nih.govnih.govresearchgate.net.
The involvement of Ala and Thr in signal peptides and their potential modification (like acetylation) highlights their indirect roles in protein processing, localization, and turnover, all of which can impact cellular signaling and regulatory networks.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Alanine | 605 |
| Threonine | 630 |
| Alanyl-Threonine | 16211670 |
| Leucine | 610 |
| Proline | 145742 |
| Histidine | 767 |
| Valine | 6288 |
| Glutamic acid | 3303 |
| Glycine | 750 |
| Tyrosine | 1149 |
| Methionine | 6137 |
| Aspartic acid | 5960 |
| Cysteine | 5854 |
| Arginine | 6322 |
| Serine | 5950 |
| Phenylalanine | 614 |
| Tryptophan | 6305 |
| Lysine | 5962 |
| Glutamine | 738 |
| Isoleucine | 7969 |
| Hydroxyproline | 10504 |
| Asparagine | 202 |
Data Tables
| Peptide Sequence | Source | Reported Bioactivity | In Vitro/Ex Vivo System |
| Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr | Tuna dark muscle | Antiproliferative (MCF-7) | In vitro |
| Pro-Thr-Ala-Glu-Gly-Gly-Val-Tyr-Met-Val-Thr | Tuna dark muscle | Antiproliferative (MCF-7) | In vitro |
| This compound-Pro-Gly-Asp-Glu-Gly | Boiled abalone by-products | Antioxidant (ROS inhibition) | In vitro |
| Tyr-Ala-Val-Thr (YAVT) | Eucheuma cottonii | Antioxidant (Radical scavenging, enzyme enhancement, anti-apoptosis) | In vitro |
| Leu(Ile)-Leu(Ile)-Val-Thr | Cervus elaphus blood | Anti-fatigue | In vivo |
| Ala-Val-Thr-Lys-Ala-Asp-Pro-Tyr-Thr-Asp-Gln | Acheta domesticus | Anti-skin aging (Collagenase & DPPH inhibition) | In vitro |
Investigations into the Role of this compound Dipeptide in Myogenic Regulatory Factor (MRF) Function
The alanine-threonine (this compound) dipeptide is a conserved structural motif found within the basic domain of Myogenic Regulatory Factors (MRFs), a family of transcription factors critical for muscle development. nih.govbiologists.comresearchgate.netresearchgate.net Studies, particularly in the ascidian Ciona intestinalis, have demonstrated the functional importance of this dipeptide. Ci-MRF, the sole MRF in C. intestinalis, contains the this compound dipeptide, which is known as the "myogenic code" in vertebrates. nih.govbiologists.comresearchgate.net Research utilizing in vivo assays involving the misexpression of Ci-MRF in Ciona embryos has shown that the this compound dipeptide is necessary for normal Ci-MRF function. nih.govresearchgate.net Mutations targeting this dipeptide impair its activity. nih.gov The this compound dipeptide's role is linked to the ability of MRFs to interact directly with essential E-box sequences in the regulatory regions of muscle-specific genes, such as Ciona Troponin I, which is required for their expression. nih.govbiologists.comresearchgate.net These findings suggest a substantial conservation of MRF-directed myogenesis in chordates and indicate that the this compound dipeptide within the basic domain of invertebrate MRFs functions similarly to the myogenic code in vertebrates. nih.govbiologists.comresearchgate.netresearchgate.net The this compound dipeptide is part of the DNA-binding interface of basic helix-loop-helix (bHLH) transcription factors, and subtle variations in this region can influence their DNA recognition preferences and contribute to their functional diversity. nih.gov
Contributions to Protein Post-Translational Modifications (e.g., Glycosylation, Phosphorylation)
Threonine residues within proteins are significant sites for post-translational modifications (PTMs), particularly phosphorylation and O-linked glycosylation. chomixbio.comnews-medical.netjackwestin.comthermofisher.comnih.gov These modifications occur after protein synthesis and involve the covalent addition of chemical groups to amino acid side chains. jackwestin.comthermofisher.comnih.gov Phosphorylation involves the addition of a phosphate group, primarily to serine, threonine, or tyrosine residues, and is a crucial regulatory mechanism in many cellular processes, including signal transduction. chomixbio.comnews-medical.netjackwestin.comthermofisher.com O-linked glycosylation involves the attachment of oligosaccharide chains to the oxygen atom of serine or threonine residues and plays critical roles in protein sorting, immune recognition, and cell surface interactions. chomixbio.comnews-medical.netnih.gov While the this compound dipeptide itself is not specifically highlighted in the search results as having a unique role in PTMs distinct from other sequences containing threonine, the threonine residue within such a dipeptide sequence, when part of a larger protein, is a potential site for these important modifications. These modifications can significantly alter the modified protein's activity, stability, localization, and interactions with other molecules, thereby influencing a wide range of biological processes. chomixbio.comnews-medical.netthermofisher.comnih.gov
Metabolic Pathways and Biological Significance
This compound as an Identified Metabolite within Biological Systems
While alanine and threonine are well-established metabolites frequently identified and quantified in biological systems, direct evidence from the performed searches explicitly identifying the dipeptide alanyl-threonine as a commonly detected or studied metabolite is limited. Studies often focus on the levels and metabolism of individual amino acids within tissues or biofluids. chomixbio.comcreative-proteomics.comoup.comnih.govnih.gov For instance, alanine and threonine levels have been analyzed as part of broader metabolomic profiling in contexts such as hepatic amino acid content and during tomato fruit development. nih.govnih.gov Although larger peptides and proteins are subject to degradation into smaller units, the specific metabolic fate and routine identification of the this compound dipeptide as a distinct metabolite in general biological processes were not prominently featured in the search results.
Interconnections Between Threonine Metabolism and Alanine Metabolism
The metabolic pathways of threonine and alanine are interconnected within the broader network of amino acid metabolism. Alanine is readily synthesized through the transamination of pyruvate (B1213749), a key intermediate of glycolysis, often involving glutamate (B1630785) as the amino group donor. libretexts.orglibretexts.orgnih.gov Threonine metabolism is more complex and can proceed through several routes. One major pathway involves its conversion to glycine and acetyl-CoA, catalyzed by enzymes such as threonine dehydrogenase. creative-proteomics.comlibretexts.orgontosight.aibu.edu Another pathway involves the deamination of threonine to form α-ketobutyrate, which subsequently enters the pathway leading to succinyl-CoA, an intermediate of the citric acid cycle. libretexts.orgnih.govbu.edu Threonine can also be converted to glycine via serine hydroxymethyltransferase. libretexts.org Both alanine and threonine are considered glucogenic amino acids because their carbon skeletons can be converted into precursors for glucose synthesis (pyruvate from alanine, and pyruvate or succinyl-CoA from threonine). nih.govlibretexts.orgnih.govbu.edu The catabolism of tryptophan can also yield alanine, further illustrating the interconnectedness of amino acid degradation pathways. libretexts.orgontosight.ai These interconnections highlight how the metabolism of alanine and threonine is integrated into central carbon metabolism and contributes to cellular energy homeostasis and the supply of precursors for other biosynthetic pathways. creative-proteomics.comoup.comlibretexts.orgnih.govontosight.aibu.edu
Integration into Broader Amino Acid Biosynthesis and Degradation Pathways
Alanine and threonine metabolism are integral components of the broader amino acid biosynthesis and degradation pathways. Amino acid biosynthesis utilizes intermediates from central metabolic routes, such as glycolysis and the TCA cycle. Alanine is synthesized directly from pyruvate, while threonine is synthesized from aspartate, which is derived from oxaloacetate (a TCA cycle intermediate). oup.comlibretexts.org Amino acid degradation pathways serve to break down amino acids, releasing energy and providing metabolic intermediates. These pathways often converge, with the carbon skeletons of different amino acids being converted into a limited number of key molecules that can enter the TCA cycle, be used for gluconeogenesis, or contribute to ketogenesis. oup.comlibretexts.orgnih.govontosight.aibu.edu As mentioned, alanine degrades to pyruvate, and threonine degrades to pyruvate or succinyl-CoA. libretexts.orgnih.govbu.edu This integration is essential for maintaining cellular metabolic balance, providing building blocks for protein synthesis, supporting energy production, and facilitating nitrogen removal from the body, primarily through the urea (B33335) cycle. oup.comnih.govontosight.ai The interconnected nature of these pathways allows for metabolic flexibility, enabling cells to adapt to varying nutrient availability and physiological demands. oup.comontosight.ai
Computational and Theoretical Modeling of Alanyl Threonine and Its Interactions
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility Analysis
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and flexibility of molecules over time. By simulating the movements of atoms and molecules based on physical laws, MD can reveal the range of shapes a peptide like Ala-Thr can adopt in different environments, such as in solution or when interacting with a protein. Studies using MD simulations on other peptides and proteins, such as the Ala-Pro dipeptide and the flaps of HIV-1 protease, demonstrate the capability of this method to capture dynamic behavior and assess flexibility. plos.orgpnas.orgresearchgate.net Higher root mean square fluctuation (RMSF) values in MD simulations indicate greater flexibility in specific regions of a molecule. plos.org The choice of water model and simulation length can influence the results of MD simulations, highlighting the need for careful parameter selection. researchgate.net Applying MD simulations to this compound would allow for the characterization of its conformational ensemble, the transitions between different conformations, and the flexibility of the peptide backbone and side chains. This is particularly relevant as the conformational flexibility of peptides is key to their biological function and interaction capabilities.
Molecular Docking Studies and Prediction of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a small peptide like this compound) to a target protein. This method explores different binding poses of the ligand within the protein's binding site and scores them based on their complementarity and predicted interaction strength. Molecular docking is widely used in the study of molecular recognition and has therapeutic applications in structure-based drug design. researchgate.net Studies have applied molecular docking to predict the binding affinities of amino acid-linked compounds to proteins like penicillin-binding proteins and β-lactamases. researchgate.net The process typically involves predicting the ligand conformation and orientation within the binding site and scoring the potential interactions. symbiosisonlinepublishing.com For this compound, molecular docking could be used to predict how it might bind to specific protein targets, providing insights into potential interaction sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). The binding energy can be further refined using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) calculations. mdpi.com
Quantum Mechanical (QM) and Hybrid QM/MM Methods for Electronic Structure and Reaction Pathway Analysis
Quantum Mechanical (QM) methods provide a high level of accuracy in describing the electronic structure and reactivity of molecules, but they are computationally intensive and typically limited to relatively small systems. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., the reactive part of a molecule or an active site) with the computational efficiency of MM for the rest of the system (e.g., the surrounding protein and solvent). encyclopedia.pubmpg.de This multiscale approach is particularly useful for studying chemical reactions and electronic rearrangements in complex biological systems like enzymes. encyclopedia.pubnsf.gov QM/MM methods can be used to analyze reaction pathways, determine factors governing catalytic efficiency, and reveal structural information of transient species. acs.org Applying QM or QM/MM methods to this compound could provide detailed information about its electronic properties, such as charge distribution and frontier orbitals, which are relevant for understanding its reactivity and interactions. If this compound were involved in a chemical reaction, QM/MM could be used to analyze the reaction mechanism and energy profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a correlation between the structural properties of a set of compounds and their biological activity. rsc.org By quantifying molecular descriptors (numerical representations of chemical structures) and relating them to observed activities using statistical methods, QSAR models can predict the activity of new or untested compounds. researchgate.netnih.gov QSAR has been successfully applied to various classes of compounds, including peptides and enzyme inhibitors. researchgate.netdntb.gov.ua For this compound containing compounds, QSAR analysis could be employed to identify which structural features of the this compound moiety or the larger molecule are important for a specific biological activity. This involves calculating various molecular descriptors for a series of related compounds and developing a statistical model that links these descriptors to experimental activity data. nih.govnih.gov The resulting QSAR models can provide valuable insights for the design of new compounds with improved activity.
Bioinformatics and Proteomics Approaches for Sequence Analysis and Prediction of this compound Motifs
Bioinformatics and proteomics approaches are essential for analyzing protein sequences and identifying recurring patterns or motifs that may have functional significance. While bioinformatics tools are used for sequence analysis and motif prediction, proteomics provides large-scale data on protein expression, modifications, and interactions. Amino acid motifs are short, conserved sequences within proteins that are often associated with specific functions, such as binding sites or post-translational modification sites. nih.govmolbiol-tools.ca Alanine (B10760859) and threonine are components of various known motifs. For instance, Serine (Ser) and Threonine (Thr) are often grouped together as potential phosphorylation sites for Ser/Thr kinases. biorxiv.org Bioinformatics tools can scan protein databases to identify the occurrences of specific dipeptide motifs like this compound or larger motifs containing this sequence. nih.govmolbiol-tools.ca This can help in predicting potential functional roles for proteins containing these motifs or identifying candidate proteins for further experimental investigation. Analysis of amino acid frequencies and distributions within protein sequences can also provide insights into the prevalence and potential context of this compound motifs. frontiersin.org
Advanced Computational Models for Peptide-Protein Interactions (e.g., Logo-Based Methods, Lattice Boltzmann Models)
Beyond standard molecular docking and dynamics, more advanced computational models are being developed to better understand and predict peptide-protein interactions, which are fundamental to many cellular processes. researchgate.netmdpi.com Logo-based methods, derived from sequence logos that graphically represent amino acid conservation in protein sequences, can be used to construct quantitative matrices for predicting peptide binding to proteins. mdpi.comnih.gov These models leverage amino acid frequencies within specific binding cores to predict binding affinity and specificity. mdpi.com Another class of advanced models includes coarse-grained models and continuum mechanics models, such as Lattice Boltzmann models, which are used to study interactions at larger time and length scales, for example, protein-surface or protein-membrane interactions. mdpi.comresearchgate.net While not specifically focused on this compound in the provided results, these advanced models could be adapted or applied to study the interactions of this compound, particularly if it is part of a larger peptide or involved in interactions with complex biological interfaces like membranes. The development of methods that can build flexible receptor-peptide conformational ensembles is an ongoing area of research to improve the accuracy of predicting peptide-protein complex structures and binding. researchgate.net
Applications of Alanyl Threonine in Advanced Biomolecular Research
Peptide Engineering and Protein Design Utilizing Ala-Thr Motifs
The this compound sequence and motifs containing these residues are valuable in peptide engineering and protein design, particularly in mimicking natural structures and modulating protein characteristics.
Design and Characterization of Antifreeze Glycopeptide (AFGP) Mimics and Analogues
Antifreeze Glycopeptides (AFGPs) are a class of biological molecules found in certain organisms that enable survival in sub-zero environments by inhibiting the growth of ice crystals. Natural AFGPs are characterized by repeating tripeptide units, most commonly (-Ala-Ala-Thr-)n, where the threonine residue is O-glycosylated. nih.govresearchgate.netacs.org The study and synthesis of AFGP mimics and analogues frequently utilize this core Ala-Ala-Thr motif to understand the structural basis of antifreeze activity and to develop synthetic cryoprotectants.
Researchers have synthesized a range of AFGP analogues by modifying the peptide backbone or the attached glycan moieties, often starting from or incorporating the Ala-Ala-Thr repeat. acs.orgtandfonline.comnih.gov These synthetic analogues allow for systematic investigation into how specific structural features, such as the stereochemistry of amino acid residues or the nature of the glycosylation, influence antifreeze activity and ice crystal growth modification. nih.govresearchgate.net Studies characterizing these mimics, often using techniques like NMR and CD spectroscopy, highlight the importance of the peptide conformation and the interplay between hydrophobic and hydrophilic groups for their function. researchgate.nettandfonline.com For instance, the stereochemistry of amino acid residues has been shown to strongly influence peptide chain stability, which correlates with antifreeze activity. researchgate.net The synthesis of AFGP analogues lacking the terminal galactose and the N-acetyl group, or with threonine substituted by serine, has also been explored to delineate essential structural requirements for activity. acs.org
Strategies for Modulating Protein Stability and Flexibility in Recombinant Proteins
Protein flexibility and variability can pose challenges for structural determination techniques like crystallography, as highly flexible regions may be poorly defined. unimi.it Protein engineering efforts often aim to reduce disorder in such regions to facilitate crystallization and structural studies. unimi.it Amino acid substitutions, including those involving Ala and Thr, have been explored to improve crystallization success. unimi.it
Furthermore, the local environment of amino acid residues, including their position within secondary structures like beta-turns, can influence protein properties. researchgate.net Studies on beta-turn formation have investigated the structural determinants involving various amino acids. researchgate.net Understanding the conformational preferences and interactions of residues like alanine (B10760859) and threonine, even in short peptide contexts like dipeptides, can inform strategies for designing more stable or flexible protein regions. The effects of post-translational modifications on residues like threonine can also modulate protein stability and function. google.com While the this compound dipeptide itself may not be a primary tool for large-scale modulation of recombinant protein properties, the study of peptides containing these residues contributes to the broader knowledge base used in protein design to control stability and flexibility.
Development of Peptide-Based Research Probes and Analytical Tools
Peptides containing the this compound sequence or utilizing these amino acids are employed in the development of research probes and analytical tools, particularly for studying enzyme activity and as building blocks in assay development.
Design of Peptides for Studying Enzyme Mechanisms and Substrate Specificity
Peptides are widely used as probes to investigate the mechanisms and substrate specificity of enzymes, particularly proteases. Peptides containing specific sequences are synthesized and used in assays to determine where an enzyme cleaves or which amino acid residues are preferred at certain positions relative to the cleavage site.
In studies characterizing the substrate specificity of proteases, peptide libraries or individual synthetic peptides containing various amino acid sequences are utilized. For example, in a study profiling protease substrate specificities, a peptide sequence including this compound-Glu was used as a negative control to assess cleavage. tandfonline.com This indicates that peptides containing the this compound sequence are synthesized and tested as part of broader efforts to understand enzyme activity. Another study investigating the substrate specificity of a metacaspase used series of FRET peptides where individual amino acid residues were substituted. nih.gov In this context, alanine and threonine at specific positions (e.g., P2) within the peptide substrate were examined for their effect on enzyme inhibition. nih.gov Similarly, in characterizing the substrate specificity of human carboxypeptidase A4, Ala and Thr were identified among the amino acids present at the C-terminal position of peptides that were weak substrates for the enzyme. nih.gov These examples demonstrate the use of peptides containing Ala and Thr residues as tools to probe and define the substrate preferences and mechanisms of enzymes.
Use as Building Blocks for Biosensors and Diagnostic Assay Development in Research
Peptides serve as versatile building blocks in the development of biosensors and diagnostic assays in research settings, often by acting as recognition elements or substrates. While the this compound dipeptide itself may not be a standalone building block in most complex biosensors, peptides containing this sequence or utilizing these amino acids contribute to this area of research.
Peptide arrays, which involve immobilizing large numbers of different peptides on a surface, are powerful tools for identifying protein-peptide interactions, studying enzyme specificity, and mapping interaction networks. These arrays can be used in research to discover potential biomarkers or targets for diagnostic assays. Peptides used in such arrays can contain any combination of amino acids, including Ala and Thr. The ability to synthesize peptides with defined sequences allows for the creation of highly specific probes for detecting or interacting with target molecules in a research context. Although the provided information does not detail specific biosensors built solely around the this compound dipeptide, the use of peptides incorporating these residues in research tools like substrate profiling assays nih.govtandfonline.comnih.gov aligns with the foundational principles of developing peptide-based analytical and diagnostic tools. The tunability and scalability of peptide synthesis make them attractive for developing new nanomaterials with potential applications in biosensing.
Role in the Synthesis of Peptide Scaffolds for Biomaterial Research and Design
Peptides are increasingly used as building blocks for designing and synthesizing biomaterials, particularly in the creation of self-assembling peptide scaffolds. These scaffolds mimic aspects of the native extracellular matrix and have applications in tissue engineering, cell culture, and drug delivery research.
Research into peptide-based nanomaterials highlights their high tunability and scalability, making them suitable for biomaterial applications. The design of peptide scaffolds often involves selecting sequences that promote self-assembly into desired structures, such as nanofibers. The presence and arrangement of amino acids like alanine (with its small, hydrophobic side chain) and threonine (with its polar hydroxyl group) within a peptide sequence can influence the peptide's amphipathicity and self-assembly behavior. Patents in the field of peptide scaffold design also feature peptide sequences containing Ala and Thr residues, indicating their relevance in creating structured biomaterials. The ability to synthesize peptides with precise sequences allows researchers to engineer scaffolds with tailored properties for specific applications in biomaterial research and design.
Investigation of Peptide Self-Assembly and Nanostructure Formation
Research into the self-assembly of dipeptides like this compound focuses on understanding how their inherent chemical structures and environmental conditions influence the formation of ordered nanostructures. While extensive research exists on the self-assembly of various dipeptides, including modified forms, studies specifically detailing the self-assembly and nanostructure formation of the unmodified this compound dipeptide are less prevalent in the provided search results. However, the principles governing dipeptide self-assembly in general provide a framework for understanding the potential behavior of this compound.
Dipeptide self-assembly is a spontaneous process where molecular units organize into ordered structures through intramolecular and intermolecular interactions nih.gov. The balance of attractive and repulsive forces dictates the assembly process nih.gov. The resulting nanostructures can be influenced by factors such as peptide sequence, concentration, temperature, pH, and the presence of other molecules or surfaces researchgate.netnih.govjnsam.comresearchgate.netchemrxiv.orgresearchgate.net.
Studies on other dipeptides and short peptides containing alanine and threonine residues offer insights into the potential self-assembly characteristics of this compound. For instance, research on modified single amino acids like Fmoc-Threonine (Fmoc-Thr(tbu)-OH) has shown the formation of various self-assembled structures, including spheres, dumb-bells, and rods, depending on concentration and temperature researchgate.netchemrxiv.org. Similarly, Fmoc-Alanine (Fmoc-Ala-OH) has been observed to form flower-like structures researchgate.netresearchgate.net.
While direct experimental data on the specific nanostructures formed by unmodified this compound is not detailed in the search results, the presence of both a hydrophobic alanine residue and a polar, hydroxyl-containing threonine residue suggests that this compound possesses amphiphilic characteristics. This amphiphilicity is a key driving force for the self-assembly of many peptides, leading to the formation of structures that minimize the exposure of hydrophobic regions to the aqueous environment nih.govjnsam.com.
Research on longer peptides containing alanine and threonine sequences, such as the peptide AATAVSHTTHHA, derived from squid sucker ring teeth protein, has demonstrated self-assembly into amyloid-like fibrils with a beta-sheet structure researchgate.net. This peptide's amphiphilic nature, arising from alanine-rich (hydrophobic) and histidine- and threonine-rich (polar) segments, drives its assembly into fibrillar aggregates researchgate.net. This suggests that the combination of alanine and threonine residues within a peptide sequence can contribute to the formation of ordered beta-sheet structures and subsequent fibrillar morphologies.
The formation of beta-sheet structures is a common motif in self-assembling peptides, and these structures can further organize into higher-order nanostructures like fibers and nanotubes nih.govjnsam.commdpi.com. The specific arrangement (parallel or antiparallel) of beta-strands can influence the final nanostructure rsc.org.
Given the amphiphilic nature implied by its amino acid composition and the known self-assembly behavior of peptides containing alanine and threonine, this compound could potentially self-assemble into various nanostructures under specific conditions. The exact morphology and the driving forces behind its self-assembly would require dedicated experimental investigation.
While specific data tables detailing the self-assembly of this compound are not available from the provided sources, the broader field of peptide self-assembly provides a context for its potential behavior. Factors such as critical aggregation concentration (CAC), the influence of pH and temperature on morphology, and the role of specific non-covalent interactions would be key areas of investigation for this compound. For example, studies on other dipeptide hydrogelators highlight the importance of modifications, such as the addition of aromatic groups, in promoting self-assembly and gel formation nih.gov. Unmodified dipeptides may require specific conditions or higher concentrations to self-assemble into ordered structures nih.gov.
The study of this compound self-assembly would contribute to the broader understanding of how simple peptide sequences can give rise to complex supramolecular architectures, potentially leading to the design of novel biomaterials with tailored properties for advanced biomolecular research applications.
Future Directions and Emerging Research Avenues for Alanyl Threonine
Integration of Multi-Omics Data for Comprehensive Understanding of Ala-Thr's Biological Roles
The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological roles of this compound. This holistic approach allows researchers to examine the interplay between different molecular layers and how they relate to the presence, metabolism, and function of this dipeptide within biological systems. Multi-omics integration can provide a clearer picture of biological states and has shown potential in uncovering molecular mechanisms. researchgate.netnih.govoup.com By correlating changes in gene expression, protein abundance, and metabolite profiles with variations in this compound levels or the activity of enzymes involved in its synthesis or degradation, researchers can gain insights into the pathways and processes where this compound is involved. This can help in identifying potential biomarkers and understanding complex biological regulatory networks. researchgate.netresearchgate.net Challenges exist in integrating high-throughput omics data due to variable data quality, missing values, and high dimensionality, but various statistical, multivariate, and machine learning approaches are being developed to address these issues. researchgate.net
Advancements in High-Throughput Screening Methodologies for this compound Interactions and Modifications
Advancements in high-throughput screening (HTS) methodologies are crucial for efficiently identifying and characterizing interactions involving this compound and detecting its modifications. HTS allows for the rapid analysis of large numbers of samples, accelerating the discovery of how this compound interacts with other molecules, such as proteins, enzymes, or receptors. researchgate.netacs.org This can involve screening for enzymes that specifically cleave or synthesize this compound, or identifying proteins that bind to the dipeptide. Furthermore, HTS can be adapted to detect post-translational modifications involving this compound residues within larger peptides or proteins, such as lactylation, which has recently gained attention as a novel protein modification. frontiersin.orgnih.govnih.gov While not specific to this compound, methodologies for screening enzyme activity towards specific substrates, like threonine aldolases, highlight the potential for developing similar screens focused on this compound. nih.gov The development of robust, sensitive, and rapid HTS assays, potentially utilizing techniques like mass spectrometry, can significantly advance the understanding of this compound's biochemical landscape. researchgate.net
Innovative Computational Approaches for Predictive Modeling and De Novo Design of this compound Containing Peptides
Innovative computational approaches, including predictive modeling and de novo design, are becoming increasingly valuable tools for studying this compound and creating novel peptides containing this dipeptide. Computational modeling can be used to predict the conformation, stability, and interactions of this compound, both in isolation and within larger peptide sequences. This can aid in understanding its structural role and potential biological activity. De novo peptide design utilizes computational algorithms to generate entirely new peptide sequences with desired properties, and incorporating this compound into these designs can lead to the creation of peptides with specific functions. biorxiv.orgfortuneonline.orgnih.govpnas.orgnih.govbiorxiv.orgpnas.orgupc.eduacs.org This is particularly relevant in the design of peptidomimetics or peptides with enhanced stability or targeted interactions. upc.eduacs.org Algorithms can assess structural compatibility and predict binding affinities, facilitating the design of peptides for various applications, such as targeted drug delivery or enzyme inhibition. nih.govnih.gov Computational approaches can overcome limitations of traditional methods by rapidly exploring a vast sequence space and identifying promising candidates for experimental validation. nih.gov
Exploration of Novel Biological Functions and Mechanistic Insights of this compound in Complex Biological Systems
Future research will focus on exploring novel biological functions and gaining deeper mechanistic insights into the roles of this compound within complex biological systems. While the dipeptide is a simple building block, its specific sequence and properties may contribute to unique biological activities. For instance, an this compound dipeptide motif has been identified as necessary for normal function in a myogenic regulatory factor in Ciona intestinalis, acting as a "myogenic code". ebi.ac.uk This suggests that this compound sequences can have specific, non-canonical roles beyond simply being part of a larger protein structure. Further investigation is needed to uncover other such specific functions in different organisms and biological contexts. Mechanistic studies can employ techniques to understand how this compound exerts its effects at the molecular level, such as its involvement in signaling pathways, its influence on protein structure and function, or its role in metabolic processes. portlandpress.comacs.org Understanding the precise interactions and pathways mediated by this compound will be crucial for fully appreciating its biological significance. pnas.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Ala-Thr, and how can purity be validated?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc- or Boc-protected amino acids. Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and a water-acetonitrile gradient (0.1% TFA) ensures purity (>95%). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while NMR (1H/13C) validates structural integrity . For reproducibility, document solvent ratios, coupling reagent concentrations (e.g., HBTU/HOBt), and deprotection times in supplementary materials .
Q. Which analytical techniques are most effective for characterizing this compound in biological matrices?
- Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred for quantification in complex samples (e.g., serum). Derivatization with AccQ-Tag™ improves UV detection in HPLC. Circular dichroism (CD) spectroscopy assesses secondary structure in aqueous solutions, while FT-IR identifies hydrogen bonding patterns in solid-state studies .
Q. How does pH influence this compound’s stability in physiological conditions?
- Methodological Answer: Conduct accelerated stability studies across pH 2–8 (37°C, 72 hours). Use RP-HPLC to monitor degradation products (e.g., deamidation or hydrolysis). Statistical analysis (ANOVA) identifies significant stability thresholds. Buffer systems should mimic physiological ionic strength (e.g., PBS for pH 7.4) .
Advanced Research Questions
Q. What experimental designs address contradictory data on this compound’s enzyme inhibition mechanisms?
- Methodological Answer: Use factorial design to test variables like substrate concentration, temperature, and pH. Compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots. Replicate assays with orthogonal methods (e.g., fluorescence quenching vs. calorimetry). Meta-analysis of existing datasets can resolve discrepancies by identifying confounding variables (e.g., buffer composition) .
Q. How can computational modeling predict this compound’s interactions with transmembrane receptors?
- Methodological Answer: Employ molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayer models to study conformational changes. Docking tools (AutoDock Vina) assess binding affinities to receptors like GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?
- Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and optimize synthesis parameters via design of experiments (DoE). Use orthogonal analytical methods (e.g., chiral HPLC + CD) for cross-validation. Document deviations in open-access repositories for transparency .
Q. How should researchers handle conflicting NMR and X-ray crystallography data for this compound’s tertiary structure?
- Methodological Answer: Reconcile discrepancies by analyzing solvent effects: NMR captures dynamic conformations in solution, while crystallography shows static lattice structures. Use molecular dynamics to simulate both environments. Publish raw datasets (e.g., BMRB for NMR, PDB for crystallography) for peer validation .
Methodological Resources
- Data Sharing : Deposit synthetic protocols in Zenodo or Figshare with DOIs. Use MIAPE guidelines for proteomics data .
- Statistical Tools : JMP or R for DoE analysis; PyMOL for structural visualization .
- Ethical Compliance : Document IRB approvals for biological studies and cite CAS registry numbers (e.g., 1949-52-2 for this compound) in materials sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
